Difenoconazole

Vue d'ensemble

Description

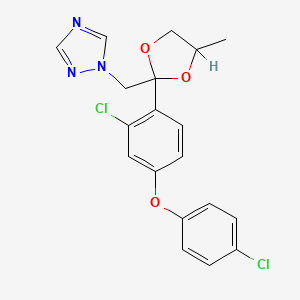

Le Difénoconazole, de formule chimique C19H17Cl2N3O3, est un fongicide hétérocyclique à faible toxicité principalement utilisé pour la gestion des maladies en agriculture . Il est soluble dans les solvants organiques et présente une dégradation lente dans le sol. Sa principale application réside dans le contrôle des infections fongiques.

Méthodes De Préparation

Voies de synthèse: Le Difénoconazole peut être synthétisé par différentes voies. Une méthode courante implique la condensation du 1,2,4-triazole-3-thiol avec le 2-chloro-4-difluorométhoxyphénylacétonitrile. La réaction se déroule en milieu alcalin, suivie d'une chloration pour obtenir le composé cible.

Production industrielle: La production industrielle implique généralement une synthèse à grande échelle utilisant des conditions optimisées. Les détails des processus industriels spécifiques sont propriétaires, mais la voie de synthèse mentionnée ci-dessus sert de base.

Analyse Des Réactions Chimiques

Le Difénoconazole subit plusieurs réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes comprennent:

Oxydation: Le Difénoconazole peut être oxydé en ses dérivés sulfoxyde ou sulfone.

Réduction: La réduction du groupe difluorométhoxy peut produire des composés apparentés.

Substitution: Des réactions d'halogénation peuvent se produire sur le cycle phényle.

Les principaux produits formés lors de ces réactions comprennent les métabolites et les dérivés avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Le Difénoconazole trouve des applications dans divers domaines:

Médecine: La recherche explore son potentiel en tant qu'agent antifongique pour la santé humaine.

Industrie: Utilisé dans des formulations pour la protection des cultures.

5. Mécanisme d'action

Le Difénoconazole agit comme un fongicide systémique. Il inhibe la biosynthèse de l'ergostérol, perturbant les membranes cellulaires fongiques. Le composé cible les enzymes du cytochrome P450 impliquées dans la synthèse du stérol, conduisant à une inhibition de la croissance fongique.

Applications De Recherche Scientifique

Agricultural Applications

Difenoconazole is primarily utilized to manage fungal diseases in crops. It belongs to the triazole class of fungicides and functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Efficacy Against Fungal Pathogens

- Target Diseases : this compound is effective against a range of fungal pathogens including Fusarium, Rhizoctonia, and Botrytis. It is commonly used in cereals, fruits, and vegetables.

- Application Methods : It can be applied through foliar sprays, soil treatments, or seed coatings.

Table 1: Efficacy of this compound Against Common Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Fusarium graminearum | Wheat | 200 | 85 |

| Botrytis cinerea | Grapes | 150 | 90 |

| Rhizoctonia solani | Potatoes | 250 | 75 |

Environmental Impact Studies

Research has shown that while this compound is effective in controlling plant diseases, its environmental impact is a growing concern.

Toxicity Assessments

Studies have indicated that this compound can induce oxidative stress in plants, leading to reduced growth and chlorophyll biosynthesis. For instance, a study on wheat plants revealed that exposure to this compound resulted in significant reductions in root and shoot biomass, with root lengths decreasing by up to 70% under high concentrations .

Table 2: Effects of this compound on Wheat Growth Parameters

| Treatment Concentration (mg/L) | Root Dry Weight Reduction (%) | Shoot Dry Weight Reduction (%) |

|---|---|---|

| 50 | 24.1 | 33.0 |

| 100 | 42.6 | 44.1 |

| 200 | 51.4 | 73.3 |

Health Risk Assessments

This compound has been subjected to extensive health risk assessments due to its widespread use.

Toxicological Studies

Toxicological evaluations in animal models have demonstrated that exposure to this compound can lead to various biochemical changes, including elevated liver enzymes and oxidative stress markers . In male albino rats treated with this compound, significant increases in plasma liver biomarker enzymes were observed, indicating potential hepatotoxicity .

Table 3: Biochemical Changes Induced by this compound in Animal Studies

| Parameter | Control Group (Mean ± SE) | This compound Group (Mean ± SE) |

|---|---|---|

| ALT (U/L) | 30 ± 5 | 60 ± 10 |

| Urea (g/dl) | 39 ± 3 | 78 ± 5 |

| Creatinine (mg/dl) | 0.47 ± 0.02 | 0.71 ± 0.06 |

Innovative Applications

Recent research has explored innovative formulations of this compound to enhance its efficacy and reduce environmental risks.

Microencapsulation

Microencapsulated formulations of this compound have shown promise in increasing antifungal activity while minimizing phytotoxicity. A study demonstrated that chitosan-difenoconazole microcapsules exhibited enhanced inhibitory effects against fungal pathogens compared to conventional formulations .

Table 4: Antifungal Activity of Microencapsulated this compound

| Concentration (μg/mL) | Inhibition Zone Diameter (mm) |

|---|---|

| Control | 10 |

| Chitosan-Difenoconazole (10) | 20 |

| Chitosan-Difenoconazole (200) | 30 |

Regulatory Considerations

The use of this compound is regulated due to its potential health risks and environmental impact. Regulatory bodies continuously assess its maximum residue levels in food products to ensure consumer safety .

Mécanisme D'action

Difenoconazole acts as a systemic fungicide. It inhibits ergosterol biosynthesis, disrupting fungal cell membranes. The compound targets cytochrome P450 enzymes involved in sterol synthesis, leading to fungal growth inhibition.

Comparaison Avec Des Composés Similaires

Le Difénoconazole se distingue par son large spectre d'activité et son profil de sécurité. Les composés similaires comprennent les fongicides triazoles tels que le tébuconazole et le propiconazole.

Activité Biologique

Difenoconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal pathogens. Its biological activity encompasses antifungal properties, potential toxicological effects, and interactions with biological systems. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Antifungal Activity

This compound exhibits significant antifungal activity against various plant pathogens. A study demonstrated that this compound-loaded microcapsules enhanced antifungal effects by increasing the leakage of DNA and proteins from fungal cells, indicating a disruption of cellular integrity. The study reported a concentration-dependent increase in DNA leakage, with 200 μg/mL showing notable effects compared to controls .

Table 1: Antifungal Efficacy of this compound Microcapsules

| Concentration (μg/mL) | DNA Leakage (%) | Protein Leakage (%) |

|---|---|---|

| Control | 1.77 | 1.88 |

| 10 | 2.64 | 2.35 |

| 100 | 3.01 | 3.68 |

| 200 | 6.22 | N/A |

Toxicological Effects

Research has highlighted the toxicological profile of this compound, particularly its effects on mammalian systems. Long-term studies in rats and mice revealed hepatic hypertrophy and increased liver weight as primary toxicological endpoints. Notably, hepatocellular adenomas were observed in high-dose groups, indicating potential carcinogenicity at elevated exposure levels .

Table 2: Toxicological Findings in Rodent Studies

| Study Type | Species | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| Long-term Feeding | Rats | 1.0 | Hepatic hypertrophy, reduced body weight gains |

| Long-term Feeding | Mice | 423 | Increased incidence of hepatocellular adenomas |

| Dermal Toxicity | Rats | 100 | Skin lesions, minimal centrilobular hypertrophy |

This compound acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. In addition to its antifungal properties, this compound has been shown to influence oxidative stress markers in various organisms.

A study involving rats exposed to this compound indicated increased lipid peroxidation and altered antioxidant enzyme activities, suggesting that this compound may induce oxidative stress .

Table 3: Oxidative Stress Parameters in Treated Rats

| Treatment Group | MDA Levels (μmol/L) | SOD Activity (U/mL) |

|---|---|---|

| Control | N/A | N/A |

| This compound | Increased | Increased |

| Diclofop-methyl | Increased | N/A |

Case Studies and Environmental Impact

In agricultural applications, this compound has been shown to affect non-target organisms, including aquatic life. Studies have documented cardiotoxicity and growth inhibition in fish exposed to this compound, raising concerns about its environmental impact .

Furthermore, research indicates that this compound can inhibit chlorophyll biosynthesis in plants, leading to impaired growth and development in crops such as wheat .

Table 4: Effects on Aquatic Organisms

| Organism Type | Observed Effect |

|---|---|

| Fish | Cardiotoxicity |

| Aquatic Plants | Growth inhibition |

Propriétés

IUPAC Name |

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJATMQXGBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032372 | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100.8 °C (3.7 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cu cm at 20 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Difenoconazole/ is applied by foliar spray or seed treatment and acts by interference with the synthesis of ergosterol in the target fungi by inhibition of the 14alpha-demethylation of sterols, which leads to morphological and functional changes in the fungal cell membrane. | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |

CAS No. |

119446-68-3 | |

| Record name | Difenoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenoconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78.6 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.